molecular formula C10H11BrO2 B14873421 3-(2-Bromophenoxy)tetrahydrofuran

3-(2-Bromophenoxy)tetrahydrofuran

Cat. No.: B14873421
M. Wt: 243.10 g/mol
InChI Key: KRIJDUSPJNECLY-UHFFFAOYSA-N
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Description

3-(2-Bromophenoxy)tetrahydrofuran is an organic compound with the molecular formula C10H11BrO2 It is a brominated derivative of tetrahydrofuran, a cyclic ether

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromophenoxy)tetrahydrofuran typically involves the reaction of 2-bromophenol with tetrahydrofuran under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the 2-bromophenol, followed by the addition of tetrahydrofuran. The reaction is usually carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromophenoxy)tetrahydrofuran can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Bromophenoxy)tetrahydrofuran has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized as a solvent and reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(2-Bromophenoxy)tetrahydrofuran involves its interaction with specific molecular targets. It can act as a substrate for enzymes, facilitating covalent bond formation between molecules. Additionally, it may form hydrogen and ionic bonds, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

3-(2-bromophenoxy)oxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c11-9-3-1-2-4-10(9)13-8-5-6-12-7-8/h1-4,8H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRIJDUSPJNECLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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